molecular formula C6H7NO2 B1313593 methyl 1H-pyrrole-3-carboxylate CAS No. 2703-17-5

methyl 1H-pyrrole-3-carboxylate

Cat. No. B1313593
CAS RN: 2703-17-5
M. Wt: 125.13 g/mol
InChI Key: WLBNVSIQCFHAQB-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrole-3-carboxylate is used as an organic chemical synthesis intermediate . It is also used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyrroles, including methyl 1H-pyrrole-3-carboxylate, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The molecular formula of methyl 1H-pyrrole-3-carboxylate is C6H7NO2 . Its average mass is 125.125 Da and its monoisotopic mass is 125.047676 Da .


Chemical Reactions Analysis

Methyl 1H-pyrrole-3-carboxylate can undergo various chemical reactions. For instance, it can participate in the Paal-Knorr pyrrole condensation . It can also undergo a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Physical And Chemical Properties Analysis

Methyl 1H-pyrrole-3-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 284.2±13.0 °C at 760 mmHg, and a flash point of 125.7±19.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Antimicrobial Agent Synthesis

Methyl 1H-pyrrole-3-carboxylate derivatives exhibit significant antimicrobial activities. The synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, characterized by infrared, 1H nuclear magnetic resonance, and mass spectroscopy, has demonstrated good antibacterial and antifungal activity. This antimicrobial potential is attributed to the presence of the heterocyclic ring, with increased activity observed upon the introduction of a methoxy group (Hublikar et al., 2019).

Chemosensor Development

A simple chemosensor, ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate, has been developed using methyl 1H-pyrrole-3-carboxylate. This sensor demonstrates high selectivity as an off–on fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+ in semiaqueous media. The sensor's binding mechanism with target analytes is confirmed through various spectroscopic and computational methods. Moreover, the resulting complex can be used as a colorimetric sensor for pyrophosphate, highlighting its potential in intracellular monitoring (Yang et al., 2018).

Synthesis of Pyrrole Derivatives

Methyl 1H-pyrrole-3-carboxylate serves as a precursor in the synthesis of various pyrrole derivatives. For instance, methyl 5-aminopyrrole-3-carboxylates have been synthesized from 4-methyleneisoxazol-3-ones via a multi-step process involving reductive transformation and cyclization. These derivatives are useful for further chemical reactions, forming pyrrole-containing products in various chemical reactions (Galenko et al., 2019).

Green Chemistry Applications

Methyl 1H-pyrrole-3-carboxylate is synthesized via a green chemistry approach using dimethyl carbonate. This process is catalyzed by solid bases and is characterized by high selectivity and yield. The reaction's efficiency is influenced by factors like reaction temperature and reactants' molar ratio, emphasizing its potential in sustainable chemical synthesis (Fan et al., 2008).

Single Molecule Magnets

Methyl 1H-pyrrole-3-carboxylate derivatives have been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior. This application demonstrates its potential in the field of molecular magnetism and materials science (Giannopoulos et al., 2014).

Safety And Hazards

Methyl 1H-pyrrole-3-carboxylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on methyl 1H-pyrrole-3-carboxylate could involve exploring its diverse therapeutic applications further, as well as developing more efficient synthesis methods .

properties

IUPAC Name

methyl 1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6(8)5-2-3-7-4-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBNVSIQCFHAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494192
Record name Methyl 1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1H-pyrrole-3-carboxylate

CAS RN

2703-17-5
Record name Methyl 1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrrole-3-carboxylate
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Synthesis routes and methods I

Procedure details

A solution (250 mL) of p-toluenesulfonylmethyl isocyanide (15.0 g) and methyl acrylate (6.92 mL) in tetrahydrofuran was added dropwise to a suspension (100 mL) of potassium tert-butoxide in tetrahydrofuran over 30 min. The reaction mixture was stirred at room temperature for 1 hr, and filtered through a glass filter filled with silica gel (diameter 8 cm, height 4 cm), and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→2:1) to give the title compound as a pale-yellow solid (yield 4.69 g, 49%).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
6.92 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
49%

Synthesis routes and methods II

Procedure details

Sodium hydride (57% dispersion in oil, 10.5 g., 0.25 mole) was placed in a flame dried flask and washed twice with dry benzene. Dry tetrahydrofuran (400 ml.) was added to the flask and the resulting slurry stirred under nitrogen. A mixture of methyl acrylate (11.3 ml., 0.128 moles) and tosylmethyl isocyanide (25 g., 0.128 moles) in 120 ml. of tetrahydrofuran was then added dropwise over 30 minutes. The reaction was exothermic and the reaction mixture refluxed during this process. After stirring for an additional hour (without external heating), the reaction mixture was cooled in an ice-water bath and water (approx. 120 ml.) added dropwise until solution resulted. The solution was allowed to warm and then extracted three times with ether. The combined ether extracts were back-washed with water and then saturated brine, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to yield methyl pyrrole-3-carboxylate (6.4 g., m.p. 78°-81° C., m/e 125).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of potassium tert-butoxide (17.9 g) in tetrahydrofuran (200 mL) was added dropwise a solution of p-toluenesulfonylmethyl isocyanide (25.2 g) and methyl acrylate (11.8 mL) in tetrahydrofuran (200 mL) over 30 min. The reaction mixture was stirred at room temperature for 1 hr, water was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=4:1) to give the title compound as a white solid (yield 6.56 g, 41%).
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
41%

Synthesis routes and methods IV

Procedure details

Potassium carbonate (0.65 g, 5.4 mmol) was added to a solution of 1H-pyrrole-3-carboxylic acid (0.50 g, 4.5 mmol) in DMF (10 mL). Stirring for 2 h at room temperature, methyl iodide (0.34 mL, 0.77 g, 5.4 mmol) was added. The mixture was stirred overnight at room temperature, diluted with H2O (50 mL), and extracted with EtOAc (3×50 mL). The combined organic phases were washed with NaCl (10 mL) and dried over Na2SO4. The crude product was purified by MPLC using Hex/EtOAc (7:3) on silica gel to give 0.17 g (30%) of a white solid as the title compound. 1H NMR (400 MHz, CHLOROFORM-D) δ 3.82 (s, 3 H), 6.56-6.72 (m, 1 H), 6.73-6.83 (m, 1 H), 7.36-7.50 (m, 1 H).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
30%

Synthesis routes and methods V

Procedure details

To a solution of potassium-tert-butoxide (105 g) in THF (1.2 L) was added dropwise a solution of methyl acrylate (66 g) and toluenesulfonylmethyl isocyanide (150 g) in THF (300 ml). The resulting mixture was stirred at room temperature for 2 h. The reaction was quenched with water and extracted with ethyl acetate. The organic phase was dried (MgSO4), filtered and concentrated. The crude product was purified by chromatography on silica gel (Petrol:ethyl acetate=5:1) to give the desired compound.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
toluenesulfonylmethyl isocyanide
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
W Fan, W Chu, H Tian, Z Zhang, Y Feng… - Journal of …, 2022 - Wiley Online Library
… As shown in Scheme 1, methyl 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3 carboxylate (compound 2) and methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate (compound 3) …
Number of citations: 5 onlinelibrary.wiley.com
KN Nandeesh, M Mahendra, K Palani… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title molecule, C20H17Cl2NO2, the pyrrole moiety makes dihedral angles of 63.42 (11) and 70.43 (12) with the chlorobenzene rings. The ethoxycarbonyl unit is present in a …
Number of citations: 2 scripts.iucr.org
J Yamasaki, S Ogihara, T Kadoyama… - ECS …, 2014 - iopscience.iop.org
The electrochemical polymerization of pyrrole and methyl 1-H pyrrole-3-carboxylate was performed. A counter electrode (Ti), a reference electrode (Ag/AgCl), and a working electrode (…
Number of citations: 4 iopscience.iop.org
AJG Baxter, J Fuher, SJ Teague - Synthesis, 1994 - thieme-connect.com
… hydrochloric acid (3 ml.) was added to a refluxing solution of the methyl 1H-pyrrole-3-carboxylate 2f (1.5 g, 3.3 mmol) in MeOH (50 mL). After 2 h, EtOH (20 mL) was added and the so…
Number of citations: 15 www.thieme-connect.com
PBS Dawadi, J Lugtenburg - Tetrahedron Letters, 2011 - Elsevier
… , the reaction of ethyl acetoacetate with chloroacetaldehyde in the presence of ammonium hydroxide was reported, the product of which was ethyl 2-methyl-1H-pyrrole-3-carboxylate. …
Number of citations: 6 www.sciencedirect.com
J Hu, M Zhou, M Li, Z Chen, M Zhao, X Ji… - Journal of Saudi Chemical …, 2023 - Elsevier
… It is noteworthy that methyl 1H-pyrrole-3-carboxylate (1b) was employed with benzyl alcohols resulting the corresponding product 3y in 77 % yields. Furthermore, the reaction of pyrrole …
Number of citations: 0 www.sciencedirect.com
R Umeda, T Mashino, Y Nishiyama - Tetrahedron, 2014 - Elsevier
The novel and efficient selenium-catalyzed reductive N-heterocyclization of γ-nitro substituted carbonyl compounds with carbon monoxide has been developed. Various multisubstituted …
Number of citations: 21 www.sciencedirect.com
AS Demir, M Emrullahoglu, G Ardahan - Tetrahedron, 2007 - Elsevier
In this present paper, we report the efficient, regioselective one-pot synthesis of 5-alkoxy and 5-alkylsulfanylpyrrole-3-carboxylates in high yields via the zinc perchlorate-catalyzed …
Number of citations: 25 www.sciencedirect.com
T Kerscher, P Klüfers, W Kügel… - … Section E: Structure …, 2007 - scripts.iucr.org
The molecule of the title compound, C8H11NO2, is nearly planar, possibly due to aromatic conjugation of the carboxylate group with the aromatic pyrrole ring. The molecules form …
Number of citations: 3 scripts.iucr.org
B Gabriele, L Veltri, R Mancuso, G Salerno… - The Journal of …, 2012 - ACS Publications
… 6a per mL of MeOH, under a 4:1 mixture of CO–air), after 15 h the substrate conversion was complete, with selective formation of 2-butyl-4-hexanoyl-5-methyl-1H-pyrrole-3-carboxylate …
Number of citations: 53 pubs.acs.org

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